Home > Products > Screening Compounds P25135 > 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline - 2549065-18-9

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline

Catalog Number: EVT-6585767
CAS Number: 2549065-18-9
Molecular Formula: C18H18N8
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024) []

  • Compound Description: WAY-207024 is a potent, orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) []. It exhibits excellent pharmacokinetic parameters and effectively lowers rat plasma LH levels after oral administration [].
  • Relevance: This compound shares structural similarities with 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline, notably the presence of a quinoxaline ring system and a piperazine ring linked to a substituted aromatic ring. The primary difference lies in the replacement of the 7-methylpurine moiety in the target compound with a 2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl group in WAY-207024 [].

2. 1-(4-Methyl-piperazin-1-yl)isoquinolines with Heteroaromatic Substituents at C-3 position []

  • Compound Description: These derivatives were investigated for their anticancer activity []. Substituents at the C-3 position of the isoquinoline ring included 2-methylthiazol-4-yl, 2-phenylthiazol-4-yl, 2-(pyridin-4-yl)thiazol-4-yl, imidazo[2,1-b]thiazol-6-yl, quinoxalin-2-yl, and 6,7-dimethylquinoxalin-2-yl []. Notably, the derivatives with 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents demonstrated significant anticancer activity [].
  • Relevance: The presence of a piperazine ring directly linked to an aromatic system, in this case, an isoquinoline ring, makes these compounds structurally related to 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline. The key difference lies in the core aromatic system - an isoquinoline ring in these derivatives compared to a quinoxaline ring in the target compound []. The variety of heterocyclic substituents at the C-3 position highlights the potential for modifying this region to modulate biological activity [].

3. 2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione (MPT) []

  • Compound Description: MPT is a high-affinity (pKi = 10.49) serotonin-1A (5-HT1A) receptor agonist with favorable lipophilicity (clogP = 1.8) []. It serves as a precursor for the development of [O-methyl-11C]MPT, a radioligand designed for positron emission tomography (PET) imaging of 5-HT1A receptors in the central nervous system [].
  • Relevance: Although MPT differs significantly in its core structure from 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline, it represents a class of compounds where a piperazine ring acts as a linker between aromatic systems and plays a role in modulating biological activity [].

4. 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) []

  • Compound Description: Compound 7x is a multikinase inhibitor with potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) []. It exhibits promising in vitro cytotoxicity against tumor cells, inducing apoptosis at concentrations of approximately 30–100 nM []. In vivo studies demonstrated tumor regression, further highlighting its potential as an anticancer agent [].
  • Relevance: Although its core structure differs from 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline, compound 7x emphasizes the significance of piperazine as a linker in medicinal chemistry. Both compounds utilize a piperazine ring to connect aromatic moieties, suggesting the potential importance of this structural feature for interacting with biological targets [].

5. 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines []

  • Compound Description: This series of compounds, synthesized as potential antifungal agents, features a cinnoline core with a 4-arylpiperazin-1-yl substituent at the 3-position []. The synthesis involved an intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid [].
  • Relevance: The shared presence of a piperazine ring directly connected to an aromatic system (cinnoline in this case) links these compounds structurally to 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline. While the core aromatic systems differ, this similarity highlights the importance of the piperazine moiety in potentially driving interactions with biological targets [].

6. N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides []

  • Compound Description: This series of compounds was explored as potential dopamine D(3) receptor ligands []. Modifications focused on varying the aryl substituents on both the piperazine and carboxamide moieties, leading to the identification of potent and selective D(3) receptor ligands []. These compounds exhibited high affinity for the D(3) receptor (Ki values ranging from 0.13 to 4.97 nM) and demonstrated excellent selectivity over other dopamine receptors (D(2) and D(4)), serotonin receptor 5-HT(1A), and α(1) receptors [].
  • Relevance: Despite the absence of a quinoxaline or purine moiety, these compounds share a crucial structural feature with 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline: the presence of a piperazine ring linked to aromatic systems. The study of this series emphasizes the significance of the piperazine moiety in influencing binding affinity and selectivity toward biological targets, particularly G protein-coupled receptors like the dopamine D(3) receptor [].

7. 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride []

  • Compound Description: This compound is a highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in striatal medium spiny neurons []. PDE10A inhibition is a potential therapeutic strategy for psychosis disorders like schizophrenia []. This compound demonstrated efficacy in a rat conditioned avoidance response (CAR) test, indicating its potential for treating psychosis [].
  • Relevance: This compound shares the quinoxaline moiety with 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline, although the linker and the other aromatic system are different. This structural similarity suggests that the quinoxaline ring system may be a key pharmacophore for interacting with specific biological targets [].
Overview

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline is a complex organic compound that has attracted attention in various scientific fields due to its unique molecular structure and potential applications in medicinal chemistry. This compound features a quinoxaline core linked to a piperazine moiety, which is further substituted with a purine derivative, specifically 7-methyl-7H-purine. The IUPAC name reflects its structural intricacies, highlighting the presence of both the quinoxaline and purine components.

Source

The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its chemical properties, synthesis methods, and applications in research.

Classification

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its rings. It falls under the category of biologically active compounds, particularly those with potential pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. Common synthetic routes include:

  1. Formation of Quinoxaline: The quinoxaline ring can be synthesized through condensation reactions involving o-phenylenediamines and carbonyl compounds.
  2. Piperazine Linkage: The piperazine moiety is introduced through nucleophilic substitution reactions where piperazine reacts with activated quinoxaline derivatives.
  3. Purine Substitution: The 7-methyl-7H-purine component is then added via coupling reactions, often facilitated by activating agents or catalysts to enhance reactivity.

Technical Details

The synthesis may require specific reaction conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and the use of bases like sodium hydride or potassium carbonate to facilitate nucleophilic attacks during the formation of the piperazine linkage.

Molecular Structure Analysis

Structure

The molecular structure of 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline can be represented by its chemical formula C16H20N6C_{16}H_{20}N_{6}. The structure consists of:

  • A quinoxaline ring (a bicyclic compound with two nitrogen atoms).
  • A piperazine ring (a six-membered ring containing two nitrogen atoms).
  • A 7-methyl substituent on the purine moiety.

Data

Key structural data includes:

  • Molecular Weight: Approximately 296.37 g/mol.
  • InChI Key: A unique identifier for chemical substances that provides a way to encode the structure in a textual format.
Chemical Reactions Analysis

Reactions

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline can participate in various chemical reactions:

  1. Oxidation Reactions: The compound may undergo oxidation under specific conditions, potentially yielding hydroxylated derivatives.
  2. Substitution Reactions: The nitrogen atoms in the piperazine or quinoxaline rings can act as nucleophiles for further functionalization.
  3. Hydrolysis: In certain environments, hydrolysis may occur, affecting the stability of the compound.

Technical Details

Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, while nucleophilic substitution may involve amines or thiols under basic conditions.

Mechanism of Action

The mechanism of action for 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline is primarily related to its interaction with biological targets such as enzymes and receptors. The compound may function as:

  1. Enzyme Inhibitor: By binding to active sites on enzymes, it can inhibit their activity, influencing metabolic pathways.
  2. Receptor Modulator: It may act on specific receptors in cellular signaling pathways, affecting gene expression and cellular responses.

Data from pharmacological studies indicate that such interactions can lead to therapeutic effects in various biological systems.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

Chemical properties involve stability under normal laboratory conditions but may vary with exposure to light or moisture.

Relevant data includes:

  • Melting Point: Specific melting points are often determined experimentally but are not universally available for all compounds.
Applications

Scientific Uses

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline has several notable applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases, including cancer and viral infections.
  2. Biochemical Probes: Used to study biological interactions due to its ability to bind selectively to nucleic acids and proteins.
  3. Drug Development: Serves as a lead compound for designing new pharmaceuticals targeting specific biological pathways.

Properties

CAS Number

2549065-18-9

Product Name

2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline

IUPAC Name

2-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinoxaline

Molecular Formula

C18H18N8

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C18H18N8/c1-24-12-22-17-16(24)18(21-11-20-17)26-8-6-25(7-9-26)15-10-19-13-4-2-3-5-14(13)23-15/h2-5,10-12H,6-9H2,1H3

InChI Key

VZNSGGNXMVYTHQ-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.